molecular formula C20H19NO3S B2985717 5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide CAS No. 879473-97-9

5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide

Cat. No.: B2985717
CAS No.: 879473-97-9
M. Wt: 353.44
InChI Key: RSWJTVSGLNFQII-UHFFFAOYSA-N
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Description

5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide is a synthetic organic compound characterized by a furan ring substituted with a carboxamide group, a methylphenoxy group, and a methylsulfanylphenyl group

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving furan derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan ring with an amine derivative under conditions that promote amide bond formation.

    Attachment of the methylphenoxy group: This can be done via a nucleophilic substitution reaction, where the furan ring is reacted with a methylphenoxy halide in the presence of a base.

    Introduction of the methylsulfanylphenyl group: This step involves the reaction of the intermediate compound with a methylsulfanylphenyl halide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimization of reaction temperatures and times, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-methylphenoxy)methyl]-N-phenylfuran-2-carboxamide: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.

    5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, which can influence its electronic properties and reactivity.

Uniqueness

5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide is unique due to the combination of its furan ring, carboxamide group, and specific substituents. This combination can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(4-methylphenoxy)methyl]-N-(2-methylsulfanylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-14-7-9-15(10-8-14)23-13-16-11-12-18(24-16)20(22)21-17-5-3-4-6-19(17)25-2/h3-12H,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWJTVSGLNFQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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